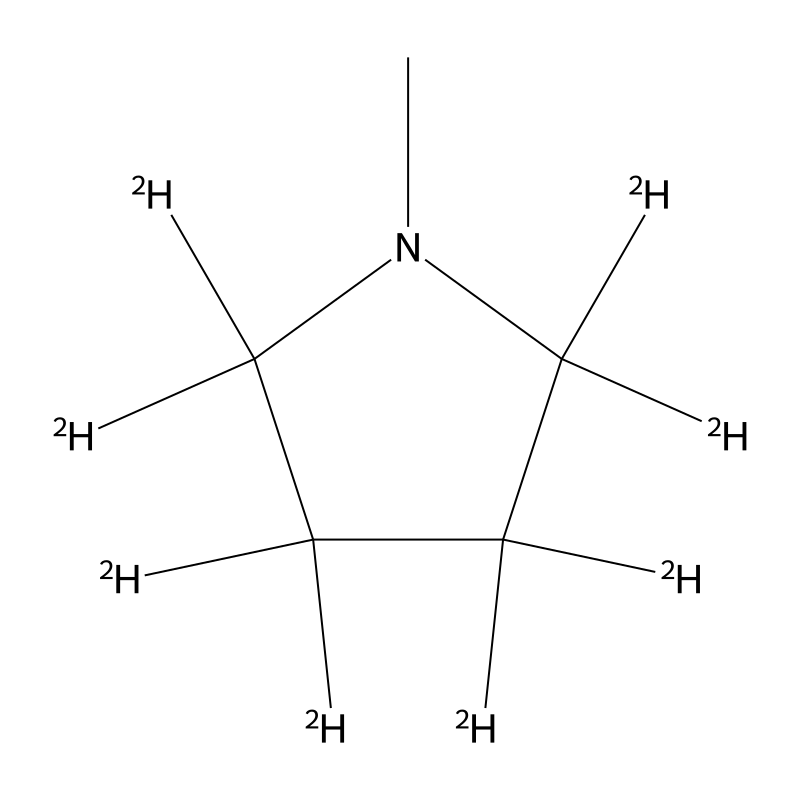1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Applications in Deuterium Nuclear Magnetic Resonance (NMR) Spectroscopy:
-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 is a valuable solvent for Deuterium Nuclear Magnetic Resonance (NMR) spectroscopy due to its several key properties:
- Deuteration: All eight hydrogen atoms on the molecule are replaced with deuterium (d), which possesses a spin of 1. This eliminates the signal from these protons in the NMR spectrum, resulting in a cleaner baseline and improved signal-to-noise ratio for other nuclei present in the sample.
- High Solubility: 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 demonstrates good solubility for a wide range of organic compounds, allowing researchers to study a diverse range of molecules using this solvent.
- Chemical Shift: The solvent possesses a characteristic chemical shift that does not overlap with the typical range observed for most organic compounds, further minimizing interference in the NMR spectrum.
These properties make 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 a popular choice for studying:
- Biomolecules like proteins, peptides, and nucleotides
- Natural products and complex organic molecules
- Polymeric materials
Potential Applications in Drug Discovery and Development:
Research into Other Applications:
There is ongoing research exploring the potential applications of 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 in other scientific fields, such as:
- Material science: As a potential solvent for studying specific properties of materials [Source Needed].
- Catalysis: As a potential component in catalytic reactions [Source Needed].
1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 is a deuterated derivative of 1-methylpyrrolidine, where the hydrogen atoms at specific positions (2, 3, 4, and 5) are replaced with deuterium atoms. This compound is notable for its application in various fields of research, particularly in studies involving isotopic labeling. The molecular formula for this compound is , and it possesses unique physical and chemical properties due to the presence of deuterium.
- Hydrogenation: The compound can be hydrogenated to form saturated derivatives.
- Nucleophilic Substitution: In the presence of appropriate electrophiles, nucleophilic substitution reactions can occur at the nitrogen atom.
- Deuterium Exchange: The deuterium atoms can participate in exchange reactions under specific conditions, which is useful in tracer studies.
These reactions highlight the compound's versatility in synthetic organic chemistry.
- Neuroactivity: Pyrrolidine derivatives have been studied for their potential effects on neurotransmitter systems.
- Antimicrobial Properties: Some pyrrolidine compounds show antimicrobial activity against various pathogens.
The deuterated form may provide insights into metabolic pathways without altering the compound's fundamental biological interactions.
The synthesis of 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 can be achieved through several methods:
- Deuterated Precursors: Starting from deuterated ammonia and carbonyl compounds to form the pyrrolidine ring.
- Reduction Reactions: Using deuterated reducing agents to selectively reduce precursors while incorporating deuterium.
- Isotopic Exchange: Employing deuterated solvents or reagents under controlled conditions to facilitate the exchange of hydrogen with deuterium.
These methods allow for the efficient production of the compound with high isotopic purity.
1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 has several applications:
- NMR Spectroscopy: As a deuterated solvent or compound in nuclear magnetic resonance studies to enhance signal clarity and resolution.
- Metabolic Studies: Used as a tracer in metabolic pathways to track the fate of molecules within biological systems.
- Pharmaceutical Research: Assists in drug development processes where isotopic labeling is crucial for understanding pharmacokinetics.
Interaction studies involving 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 focus on its behavior in biological systems and its interactions with other molecules. Key areas include:
- Binding Affinity Studies: Investigating how this compound interacts with receptor sites or enzymes.
- Metabolic Pathway Analysis: Understanding how the compound is metabolized within organisms and how it influences biological processes.
These studies provide valuable insights into the compound's role in various biochemical contexts.
1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Methylpyrrolidine | C5H11N | Non-deuterated version; common in organic synthesis. |
| 2-Pyrrolidinone | C5H9NO | Lactam form; used as a solvent and intermediate. |
| N-Methyl-2-pyrrolidone | C6H13NO | A polar aprotic solvent with industrial applications. |
| Deuteriated 1-Methylpyrrolidine | C5D11N | Similar structure but with deuterium for tracing studies. |
The uniqueness of 1-Methylpyrrolidine-2,2,3,3,4,4,5,5-d8 lies in its isotopic labeling which allows researchers to track molecular interactions and metabolic pathways more effectively than its non-deuterated counterparts.
XLogP3
GHS Hazard Statements
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Corrosive;Irritant







